molecular formula C9H9BrO3 B1312686 Methyl 3-bromo-5-(hydroxymethyl)benzoate CAS No. 307353-32-8

Methyl 3-bromo-5-(hydroxymethyl)benzoate

Cat. No.: B1312686
CAS No.: 307353-32-8
M. Wt: 245.07 g/mol
InChI Key: PWAJHVDGAMQOPF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C₉H₉BrO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 5-position, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-(hydroxymethyl)benzoate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator .

Another method involves the esterification of 3-bromo-5-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-(hydroxymethyl)benzoate
  • Methyl 3-chloro-5-(hydroxymethyl)benzoate
  • Methyl 3-bromo-5-methylbenzoate

Uniqueness

Methyl 3-bromo-5-(hydroxymethyl)benzoate is unique due to the specific positioning of the bromine and hydroxymethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, the presence of the bromine atom at the 3-position enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

methyl 3-bromo-5-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAJHVDGAMQOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463438
Record name Methyl 3-bromo-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307353-32-8
Record name Methyl 3-bromo-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold, stirred solution of 3-bromo-5-(methoxycarbonyl)benzoic acid (5.0 g, 19.3 mmol) in tetrahydrofuran (77.2 mL) is added borane dimethyl sulfide complex (10.6 mL, 2.0 M tetrahydrofuran, 21.1 mmol). The reaction mixture is heated at 50° C. for 2 h. The reaction mixture is quenched with methanol (50 mL) and concentrated under reduced pressure. Purification by flash column chromatography (silica, 50% ethyl acetate/hexanes) affords the title compound. 1H NMR (300 MHz, CDCl3) δ 8.03 (s, 1H), 7.90 (s, 1H), 7.69 (s, 1H), 4.69 (s, 1H), 3.91 (s, 3H), 2.83 (br s, 1H).
[Compound]
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5 g
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Synthesis routes and methods II

Procedure details

To 3-bromo-5-(hydroxymethyl)benzoic acid (7.0 g, 30 mmol) in 20% methanol/benzene (100 mL) is added trimethylsilyldiazomethane (2M in hexanes), and the reaction is stirred 16 h. The reaction is concentrated under reduced pressure to afford the title compound. ESI MS m/z 244.0 [M+H]+.
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7 g
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methanol benzene
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-bromo-5-(hydroxymethyl)benzoate
Reactant of Route 2
Methyl 3-bromo-5-(hydroxymethyl)benzoate
Reactant of Route 3
Methyl 3-bromo-5-(hydroxymethyl)benzoate
Reactant of Route 4
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Methyl 3-bromo-5-(hydroxymethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-5-(hydroxymethyl)benzoate
Reactant of Route 6
Methyl 3-bromo-5-(hydroxymethyl)benzoate

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